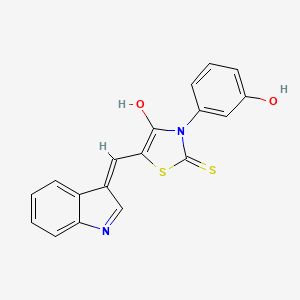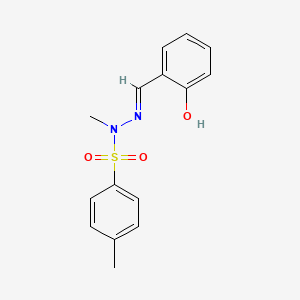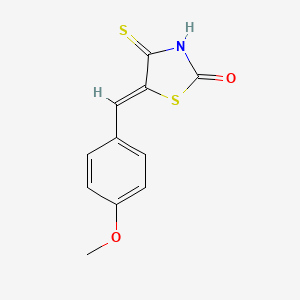
3-(3-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule has been shown to possess a range of interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 3-(3-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is thought to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses a range of interesting biochemical and physiological effects. This compound has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. Additionally, this molecule has been shown to possess anti-inflammatory properties, which may help to reduce inflammation in the body. Finally, this compound has been shown to possess anticancer properties, which may make it useful for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been shown to possess a range of interesting biological activities, which may make it useful for a variety of different experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-(3-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate the molecular mechanisms underlying its biological activities, in order to gain a better understanding of how this compound exerts its effects. Additionally, future research could focus on exploring the potential therapeutic applications of this compound, particularly in the areas of cancer and inflammation. Finally, future research could explore the potential use of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 3-(3-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-hydroxybenzaldehyde and indole-3-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then refluxed with potassium hydroxide to yield the final compound. This method has been shown to be efficient and reproducible, with high yields of the desired product.
Aplicaciones Científicas De Investigación
3-(3-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in scientific research. This compound has been shown to possess anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this molecule has been shown to possess antioxidant properties, which may make it useful for the prevention of oxidative stress-related diseases such as cancer and cardiovascular disease.
Propiedades
IUPAC Name |
4-hydroxy-3-(3-hydroxyphenyl)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S2/c21-13-5-3-4-12(9-13)20-17(22)16(24-18(20)23)8-11-10-19-15-7-2-1-6-14(11)15/h1-10,21-22H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVBOLLGXFJLOH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)O)O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C4=CC(=CC=C4)O)O)/C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6022890.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6022910.png)
![3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6022914.png)


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B6022950.png)
![7-(difluoromethyl)-N-isobutyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6022951.png)
![4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6022953.png)
![1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6022960.png)
![7-(2,3-dimethoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6022963.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6022966.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6022975.png)
![7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022983.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6022992.png)